4-HDoHE

Descripción

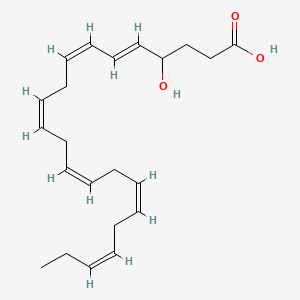

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H32O3 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ |

Clave InChI |

IFRKCNPQVIJFAQ-PQVBWYSWSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCC(=O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 4 Hdohe

Enzymatic Biotransformation Pathways

Enzymatic pathways represent a controlled and specific route for 4-HDoHE production, primarily mediated by lipoxygenases and cytochrome P450 enzymes.

Lipoxygenase (LOX)-Dependent Synthesis from Docosahexaenoic Acid (DHA)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. DHA is a known substrate for various LOX isoforms, leading to the formation of different HDoHE isomers plos.orgsemanticscholar.org.

Role of 5-Lipoxygenase (5-LOX) in this compound Production

The 5-lipoxygenase (5-LOX) enzyme is directly involved in the synthesis of this compound from DHA. Studies have shown that 5-LOX converts DHA into two primary isomers: 4S-HDoHE and 7(S)-HDoHE, with 4S-HDoHE being the major isomer produced by this enzyme plos.orgsemanticscholar.org. This enzymatic conversion highlights a specific role for 5-LOX in initiating the biosynthetic route to this compound.

Distinction and Interplay with Other HDoHE Isomers (e.g., 7-HDoHE, 11-HDoHE, 1this compound, 17-HDoHE)

DHA can be metabolized by different LOX isoforms, leading to the formation of various HDoHE isomers at different carbon positions. While 5-LOX primarily generates this compound and 7-HDoHE, other LOX enzymes contribute to the production of distinct isomers plos.orgsemanticscholar.org. For instance, 15-LOX converts DHA to 17(S)-HpDoHE, which is then reduced to 17S-HDoHE, a precursor for D series resolvins and protectin/neuroprotectin D1 (PD1) plos.orgsemanticscholar.org. The 12- and 12/15-LOX enzymes convert DHA to 14(S)-H(p)DoHE, which can be further metabolized to maresin 1 (MaR1) plos.orgsemanticscholar.org. Additionally, 12-LOX can also generate 11(S)-HDoHE plos.orgsemanticscholar.org.

The formation of these different isomers is dependent on the specific LOX enzyme involved and the cellular context. While this compound and 7-HDoHE are linked to 5-LOX activity, isomers like 11-HDoHE, 1this compound, and 17-HDoHE are products of other LOX pathways plos.orgsemanticscholar.org. This enzymatic specificity contributes to the diverse biological activities associated with different HDoHE isomers. Research indicates that this compound and 7-HDoHE are detected in skeletal muscle tissue and can increase following acute resistance exercise nih.gov.

Here is a table summarizing the LOX-dependent formation of various HDoHE isomers from DHA:

| Enzyme | Primary HDoHE Isomers Produced | Notes |

| 5-Lipoxygenase | 4S-HDoHE, 7(S)-HDoHE | 4S-HDoHE is the major isomer. plos.orgsemanticscholar.org |

| 12-Lipoxygenase | 11(S)-HDoHE, 14(S)-H(p)DoHE | 14(S)-H(p)DoHE is a precursor for MaR1. plos.orgsemanticscholar.org |

| 15-Lipoxygenase | 17S-HDoHE | Precursor for RvD and PD1. plos.orgsemanticscholar.org |

Cytochrome P450 (CYP)-Mediated Metabolism of DHA and Related Hydroxylations

Cytochrome P450 enzymes also contribute to the metabolism of DHA, leading to the formation of hydroxylated products, including certain HDoHE isomers. CYP enzymes can catalyze the hydroxylation of DHA at various positions. Specifically, CYP450 enzymes are known to catalyze the production of 21- and 22-HDoHE, as well as several epoxides from DHA plos.orgsemanticscholar.orgfrontiersin.orgpediatrmedchir.orgif-pan.krakow.pl. This highlights a distinct pathway for DHA metabolism compared to the LOX-mediated routes, resulting in hydroxylation at different carbon positions, particularly at the ω and ω-1 carbons frontiersin.orgpediatrmedchir.orgif-pan.krakow.plebi.ac.uk.

Role of Specific Cell Types and Enzymes (e.g., RBL-1 cells, 12-LOX in brain)

The production of this compound and other HDoHE isomers can be specific to certain cell types due to the differential expression and activity of LOX and CYP enzymes. For instance, enzymatic transformation of DHA by RBL-1 cells has been shown to produce this compound, with the S-isomer being the most likely enzymatic product lookchem.comcaymanchem.comlipidmaps.orgglpbio.combiomol.com. This indicates that RBL-1 cells possess the necessary enzymatic machinery, including potentially 5-LOX, to generate this compound.

In the brain, where DHA is highly enriched, various oxidation products of DHA are present and may be increased during neurodegenerative disease progression plos.org. While 12-LOX is present in the brain and can generate 11(S)-HDoHE and 14(S)-H(p)DoHE from DHA, the specific role of 12-LOX in this compound production in the brain is less directly established compared to its role in generating other isomers plos.orgsemanticscholar.orgcardiff.ac.uk. However, this compound is considered a potential marker of oxidative stress in the brain and retina, suggesting its presence and metabolic relevance in these tissues lookchem.comcaymanchem.comlipidmaps.orgglpbio.combiomol.com. Studies have detected basal levels of HDoHE isomers, including this compound, in rat brain samples plos.org.

Non-Enzymatic Generation Mechanisms

Here is a table summarizing the non-enzymatic generation mechanisms of HDoHE isomers from DHA:

| Mechanism | Primary Products (initial hydroperoxides) | Notes |

| Free Radical Oxidation | 4-, 7-, 8-, 10-, 11-, 13-, 14-, 16-, 17-, 20-HpDoHE | Subsequent reduction yields corresponding HDoHE isomers. plos.orgsemanticscholar.org |

| Singlet Oxygen Oxidation | 4-, 5-, 7-, 8-, 10-, 11-, 13-, 14-, 16-, 17-, 19-, 20-HpDoHE | Specifically generates 5- and 19-HpDoHE/HDoHE in addition to others. plos.orgsemanticscholar.org |

Autoxidation of Docosahexaenoic Acid (DHA)

This compound is recognized as an autoxidation product of DHA lookchem.comcaymanchem.comscbt.com. Autoxidation is a non-enzymatic process involving the reaction of lipids with oxygen, often initiated by free radicals. This process can occur in vitro and has been observed in biological systems such as rat liver, brain, and intestinal microsomes lookchem.comcaymanchem.comcaymanchem.com. The autoxidation of DHA can lead to the formation of various positional isomers of hydroxydocosahexaenoate (HDoHE) caymanchem.com.

Oxidative Stress-Induced Formation and its Implications

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, significantly contributes to the formation of this compound labcompare.commetabolomicsworkbench.org. DHA, with its multiple double bonds, is highly susceptible to oxidation by ROS and transition metal ions plos.orgresearchgate.net. This non-enzymatic oxidation mechanism can involve radical or non-radical species, such as singlet molecular oxygen, which can be generated under inflammatory conditions plos.org. Free radical-mediated oxidation of DHA can generate various positional isomers of hydroperoxydocosahexaenoic acid (HpDoHE), which are then typically reduced to their corresponding hydroxy derivatives like this compound plos.orgresearchgate.net.

This compound is considered a potential marker of oxidative stress, particularly in tissues rich in DHA, such as the brain and retina lookchem.comcaymanchem.comscbt.comlabcompare.com. Increased levels of this compound have been observed in conditions associated with oxidative stress. For instance, a study on bats inoculated with Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome, found increased levels of an enantiomeric mixture of monohydroxy DHA, including this compound, suggesting nonenzymatic formation linked to increased oxidative stress metabolomicsworkbench.org. Research also indicates that oxidation products of DHA are present or increased during neurodegenerative disease progression, highlighting the relevance of characterizing these metabolites like this compound plos.orgresearchgate.net.

Enzymatic pathways also contribute to this compound formation under certain conditions. The 5-lipoxygenase (5-LOX) enzyme has been shown to convert DHA into 4S-HDoHE and 7(S)-HDoHE, with 4S-HDoHE being the major isomer produced via this route plos.orgnih.gov.

Research findings on this compound levels in biological contexts provide insights into its association with oxidative stress. A study on intramuscular lipid profiles following resistance exercise in men detected this compound in resting muscle and observed a tendency for its increase at 2 hours post-exercise, suggesting a potential link to exercise-induced oxidative responses nih.govnih.gov.

Table 1: Formation Pathways of this compound

| Pathway | Mechanism | Precursor | Enzymes Involved (if any) | Notes |

| Autoxidation | Non-enzymatic | DHA | None | Occurs in vitro and biological systems. |

| Oxidative Stress | Non-enzymatic | DHA | None | Involves ROS and transition metal ions. |

| Enzymatic | Enzymatic (5-LOX) | DHA | 5-Lipoxygenase | Produces primarily the S-isomer. plos.orgnih.gov |

Subsequent Metabolic Fates and Conversion to Other Bioactive Lipid Mediators

The metabolic fate of this compound after its formation is an area of ongoing research. While this compound itself is considered a bioactive lipid mediator, it can potentially undergo further transformations.

Some studies suggest that HDoHE isomers, including this compound, might be substrates for enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of corresponding ketone-containing oxo-fatty acid products researchgate.net. For example, 1this compound is noted as a substrate for 15-PGDH, producing 14-oxoDHA researchgate.net. While direct evidence for the extensive enzymatic conversion of this compound to other well-defined specialized pro-resolving mediators (SPMs) like resolvins or protectins is limited compared to isomers like 17-HDoHE or 1this compound nih.gov, its presence as a 5-LOX product of DHA suggests a potential, albeit less characterized, role in lipid mediator networks plos.orgnih.gov.

Research indicates that this compound may exert its own biological effects. Limited data suggest that this compound may possess anti-oxidative and anti-inflammatory properties in cell culture models, potentially acting through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.netresearchgate.net. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.

The metabolic landscape of DHA-derived oxylipins is complex, with various isomers potentially undergoing different enzymatic modifications or acting as signals themselves. While this compound's direct conversion into major SPM families is not as prominently documented as that of other HDoHE isomers, its formation via both enzymatic and non-enzymatic pathways, particularly under oxidative stress, underscores its significance as a metabolic indicator and a potentially bioactive molecule.

Table 2: Selected DHA-Derived Hydroxy Fatty Acids and Associated Pathways

| Compound Name | Formation Pathway(s) | Potential Further Metabolism / Role |

| This compound | Autoxidation, Oxidative Stress, 5-LOX lookchem.comcaymanchem.comscbt.comlabcompare.complos.orgnih.gov | Potential substrate for dehydrogenases; potential anti-oxidative/inflammatory effects researchgate.netresearchgate.netresearchgate.net |

| 1this compound | Autoxidation, 12/15-LOX plos.orgcaymanchem.com | Substrate for 15-PGDH to 14-oxoDHA; precursor to Maresin 1 (MaR1) plos.orgresearchgate.net |

| 17-HDoHE | Autoxidation, 15-LOX plos.orgcaymanchem.com | Precursor to D-series resolvins (RvD) and Protectin/Neuroprotectin D1 (PD1/NPD1) plos.orgnih.gov |

Biological Roles and Mechanistic Investigations of 4 Hdohe in Cellular and Preclinical Models

Modulation of Inflammatory Processes and Immune Cell Activity

The compound 4-hydroxy-docosahexaenoic acid (4-HDoHE), a metabolite of docosahexaenoic acid (DHA) produced via the 5-lipoxygenase (5-LOX) pathway, has demonstrated significant involvement in the modulation of inflammatory processes and the activity of immune cells in various experimental settings. nih.govnih.gov Its roles range from potent anti-inflammatory and pro-resolving actions to context-dependent effects that warrant further investigation.

Research has consistently highlighted the anti-inflammatory properties of this compound in a variety of cellular and preclinical models. nih.govfrontiersin.org As a derivative of the omega-3 polyunsaturated fatty acid DHA, this compound is part of a larger family of lipid mediators that actively participate in the resolution of inflammation. caringsunshine.comnih.govyoutube.com

In studies involving human hippocampal progenitor cells, this compound, along with other DHA-derived metabolites, was shown to prevent the detrimental effects of inflammatory cytokines on neurogenesis and apoptosis. nih.gov Specifically, co-treatment with this compound prevented the decrease in markers of mature neurons and the increase in apoptotic cells caused by inflammatory stimuli. nih.gov Furthermore, in models of neuroinflammation, this compound is recognized as one of the major oxygenated metabolites of DHA found in the brain and is considered a specialized pro-resolving mediator (SPM) precursor, contributing to neuroprotection and the resolution of inflammation. nih.gov

The anti-inflammatory effects of this compound extend to other cell types as well. For instance, it has been shown to directly inhibit endothelial cell proliferation and sprouting angiogenesis, processes that are often associated with chronic inflammation. nih.gov This effect was demonstrated to be independent of its influence on immune cells, highlighting a direct action on the vasculature. nih.gov

| Experimental System | Key Findings | Reference |

|---|---|---|

| Human Hippocampal Progenitor Cells | Prevented cytokine-induced decrease in neuronal markers and increase in apoptosis. | nih.gov |

| Murine BV-2 Microglial Cells | Mitigated lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and reactive oxygen species (ROS). | researchgate.net |

| Human Retinal Vascular Endothelial Cells | Inhibited cytokine-induced expression of adhesion molecules. | arvojournals.orgnih.gov |

| Ex vivo Aortic Sprouting Assay | Directly inhibited endothelial cell proliferation and sprouting angiogenesis. | nih.gov |

This compound has been shown to modulate the production of key inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central to the pro-inflammatory response, while Interleukin-10 (IL-10) is a well-known anti-inflammatory cytokine. nih.govnih.govyoutube.com In lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation, DHA and its metabolites have been found to decrease the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govnih.govnih.gov

Specifically, in a co-culture model of murine adipocytes and macrophages, DHA, the precursor to this compound, significantly decreased the secretion of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov It also reduced the mRNA expression of pro-inflammatory markers in macrophages, including TNF-α, while increasing the expression of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). nih.gov While these studies often use the precursor DHA, the enzymatic conversion to hydroxylated metabolites like this compound is a crucial step in mediating these effects. nih.gov Research on human hippocampal progenitor cells demonstrated that this compound, among other metabolites, prevented the increase in the production of IL-1β and IL-6 induced by inflammatory cytokines. nih.gov

| Cell Model | Treatment | Effect on Cytokine Release | Reference |

|---|---|---|---|

| Human Hippocampal Progenitor Cells | Co-treatment with this compound and inflammatory cytokines (IL-1β, IL-6, IFN-α) | Prevented the increase in IL-1β and IL-6 production. | nih.gov |

| Murine Adipocyte-Macrophage Co-culture | DHA (precursor to this compound) | Decreased secretion of IL-6 and MCP-1; decreased TNF-α mRNA in macrophages. | nih.govnih.gov |

| LPS-stimulated RAW 264.7 Murine Macrophages | DHA (precursor to this compound) | Inhibited the expression of IL-6. | nih.gov |

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating metabolism and inflammation. nih.govnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov Fatty acids and their derivatives are natural ligands for these receptors. mdpi.commdpi.com Activation of PPARs, particularly PPARγ, is often associated with anti-inflammatory effects, as it can interfere with pro-inflammatory signaling pathways like NF-κB. youtube.com

Research has directly implicated the 5-LOX pathway and its products, including this compound, in activating PPARγ. In a study on proliferative retinopathy, the protective effects of omega-3 polyunsaturated fatty acids were mediated by the 5-LOX metabolite 4-HDHA, which directly inhibited endothelial cell proliferation and angiogenesis via PPARγ. nih.gov This anti-angiogenic effect was independent of its anti-inflammatory actions, demonstrating a direct PPARγ-mediated mechanism in endothelial cells. nih.gov While some studies suggest that the anti-inflammatory effects of DHA can be independent of PPARγ, the activation of this receptor by metabolites like this compound represents a significant pathway for its biological activity. nih.govnih.govmdpi.com

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Under conditions of stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. mdpi.comresearchgate.net There is growing evidence that the Nrf2 pathway is also involved in mitigating inflammation. mdpi.com

Beyond simply suppressing inflammation, this compound is recognized as a key player in the active process of inflammation resolution. nih.gov This process is orchestrated by a class of molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. nih.govresearchgate.net These mediators actively promote the return to tissue homeostasis by, for example, inhibiting further neutrophil infiltration and enhancing the clearance of apoptotic cells by macrophages. researchgate.netnih.gov

This compound is a precursor to several D-series resolvins and protectins. nih.gov Its presence is often used as a biosynthetic marker for the formation of these more complex SPMs. nih.gov For instance, 17-HDoHE is a precursor to the D-series resolvins and protectin D1, while 1this compound is a precursor to maresins. nih.gov Similarly, this compound is considered part of this family of pro-resolving precursors. nih.gov The ability of macrophages to synthesize these pro-resolving docosanoids from DHA is crucial for their capacity to modulate the inflammatory response. nih.gov The production of these mediators represents a switch from a pro-inflammatory to a pro-resolving phenotype, a critical step in preventing chronic inflammation. nih.gov

In some contexts, the activation of certain pathways by fatty acids can have dual roles. For instance, while G protein-coupled receptor 120 (GPR120) is a receptor for omega-3 fatty acids and mediates many of their anti-inflammatory effects, its activation can lead to different downstream signals depending on the cellular environment. frontiersin.org One study noted that in neutrophils, DHA can induce intracellular calcium release, which could potentially lead to the release of inflammatory products under certain conditions, independent of the FFA4 (GPR120) receptor. frontiersin.org However, the predominant effect observed in most inflammatory models remains suppressive. frontiersin.orgfrontiersin.org It is crucial for future research to continue to delineate the specific conditions under which metabolites like this compound might exert different or even pro-inflammatory effects.

Anti-Inflammatory Effects in Experimental Systems

Neurobiological Effects and Neuroprotection

The compound 4-hydroxydocosahexaenoic acid (this compound), a metabolite derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), has been a subject of investigation for its roles in the central nervous system. Research in cellular and preclinical models points towards its involvement in processes related to neuronal health, oxidative stress, and neuroinflammation.

Influence on Neuronal Health and Function

This compound is recognized as a derivative of DHA, a fatty acid crucial for the proper functioning and development of neuronal cells. csic.es DHA itself and its various metabolites are implicated in modulating neuronal function by influencing the physical properties of neuronal membranes, participating in signal transduction, and regulating gene expression. mdpi.com Metabolites of DHA, including this compound, are believed to contribute to neuroprotective mechanisms. mdpi.comresearchgate.net Specifically, this compound is identified as one of the five major oxygenated metabolites of DHA found in the rat brain. nih.gov It belongs to a group of specialized pro-resolving mediators (SPMs), which are known to promote the resolution of inflammation and support neuroprotection following brain injury. nih.gov The presence and activity of these mediators suggest a direct influence on maintaining neuronal health.

Reduction of Oxidative Stress in Neuronal and Glial Cell Models

Oxidative stress is a key factor in neuronal cell death associated with various neurodegenerative conditions. researchgate.netnih.govnih.gov While much research has focused on 4-hydroxynonenal (B163490) (HNE), an aldehyde product of omega-6 fatty acid peroxidation, attention is also given to aldehydes derived from omega-3 fatty acids like DHA. nih.govnih.gov this compound, also known as 4-hydroxyhexenal (B101363) (4-HHE) in some literature when referring to the aldehyde form, is a peroxidation product of DHA. mdpi.comnih.gov

Studies have shown that metabolites from DHA can modulate oxidative cell homeostasis by regulating transcription factors like the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com The Nrf2 pathway is a primary regulator of the antioxidant response. nih.gov Research indicates that DHA and its peroxidation product, 4-HHE, can increase the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), which has antioxidant and anti-inflammatory effects. nih.gov In studies using human umbilical vein endothelial cells, DHA treatment led to a significant increase in intracellular 4-HHE, which in turn activated the Nrf2 pathway. nih.gov This activation of antioxidant pathways by DHA-derived metabolites suggests a mechanism for reducing oxidative stress in various cell types, including those of the nervous system. mdpi.comnih.gov Furthermore, a non-enzymatic oxidized product of DHA, 4(RS)-4-F4t-Neuroprostane, has demonstrated neuroprotective effects by upregulating the NRF2/HO-1 pathway in neuronal cells. researchgate.netnih.gov

Modulation of Astrocyte Oxylipin Profiles and Neurotoxicity in Cell Cultures

Astrocytes, a type of glial cell, can release various substances that have either neurotoxic or neuroprotective effects, and oxylipins are thought to play a significant role in this process. nih.govnih.gov Research using primary astrocyte-enriched cultures has shown that the profile of secreted oxylipins can determine whether the effect on neurons is toxic or protective. nih.govnih.gov

In a study investigating lipid fractions from lipopolysaccharide (LPS)-stimulated astrocyte cultures, it was found that neurotoxic fractions had decreased levels of several DHA derivatives, while non-toxic, neuroprotective fractions showed increased concentrations of this compound, 8-HDoHE, and 17-HDoHE. nih.govnih.gov These findings suggest that this compound is a key component of the neuroprotective signals released from astrocytes. nih.gov The regulation of astrocyte oxylipin profiles, specifically increasing the proportion of compounds like this compound, has been proposed as a potential approach to reduce neurotoxicity during inflammatory processes. nih.govnih.gov

| Experimental Model | Key Findings Related to this compound | Implication | Reference |

|---|---|---|---|

| Rat primary astrocyte-enriched cultures stimulated with LPS | Lipid fractions that were non-toxic to neurons showed significantly increased concentrations of this compound, 8-HDoHE, and 17-HDoHE compared to neurotoxic fractions. | This compound is part of a neuroprotective oxylipin profile secreted by astrocytes. | nih.govnih.gov |

| Analysis of oxylipin profiles from astrocyte culture media | Partial least squares discriminant analysis (PLS-DA) identified this compound as one of three key DHA derivatives distinguishing neuroprotective from neurotoxic lipid fractions. | Suggests this compound as a potential biomarker for neuroprotective astrocyte activity. | nih.gov |

Implication in Neurodegenerative Disease Progression in Preclinical Models

Lipid peroxidation and the resulting aldehydes are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Studies have shown elevated levels of aldehydes such as 4-hydroxynonenal (HNE) and acrolein in the brains of individuals with preclinical AD and mild cognitive impairment. nih.govnih.gov

While much of the focus has been on omega-6 derived aldehydes, the role of omega-3 derivatives is also under investigation. nih.gov For instance, levels of extractable 4-hydroxyhexenal (HHE), a product of omega-3 fatty acid peroxidation, were found to be significantly elevated in the hippocampus of subjects with preclinical and late-stage AD. nih.gov This suggests that lipid peroxidation of omega-3 fatty acids occurs early in AD progression. nih.gov Furthermore, a study involving a flaxseed-rich diet, which increases alpha-linolenic acid (a precursor to DHA), noted an increase in the DHA LOX-derived metabolite this compound. nih.gov This alteration was associated with changes in vascular risk factors relevant to Alzheimer's disease and related dementias (ADRD), suggesting a potential modulatory role for this compound in the disease context. nih.gov Preclinical models are crucial for understanding the complex mechanisms of neurodegeneration, though translating findings from these models to human pathology remains a significant challenge. csu.edu.aufrontiersin.org

Other Investigated Biological Activities

Regulation of Angiogenesis and Endothelial Cell Proliferation in Experimental Settings

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. mdpi.com Dysregulation of angiogenesis is a feature of pathologies like diabetic retinopathy and cancer. nih.govnih.gov The metabolite this compound (also referred to as 4-HDHA in this context) has been identified as a direct inhibitor of angiogenesis. nih.govnih.gov

In a mouse model of oxygen-induced retinopathy, the protective effects of dietary omega-3 PUFAs were abolished in mice lacking the 5-lipoxygenase (5-LOX) enzyme. nih.govnih.gov This enzyme is responsible for converting DHA into this compound. nih.govnih.gov Further investigation revealed that this compound directly inhibited the proliferation and sprouting of endothelial cells. nih.govnih.gov This anti-angiogenic effect was found to be mediated through the peroxisome proliferator-activated receptor γ (PPARγ) and was independent of this compound's anti-inflammatory properties. nih.govnih.gov These findings highlight a direct role for this compound in regulating vascular growth and point to its potential significance in diseases characterized by excessive vasoproliferation. nih.gov

| Experimental Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Human Retinal Endothelial Cells (HRECs) in culture | This compound directly inhibited endothelial cell proliferation and sprouting angiogenesis. | Mediated through the activation of peroxisome proliferator-activated receptor γ (PPARγ). | nih.gov |

| Mouse model of oxygen-induced retinopathy | The protective, anti-angiogenic effect of dietary ω-3 PUFAs was dependent on the 5-LOX-mediated conversion of DHA to this compound. | 5-lipoxygenase (5-LOX) pathway. | nih.govnih.gov |

| Ex vivo aortic sprouting assay | This compound inhibited vascular sprouting, an effect that was reversed by a PPARγ antagonist (GW9662). | Directly blocks endothelial cell sprouting via PPARγ, independent of inflammation. | nih.gov |

Role in Muscle Tissue Responses to Exercise

The response of skeletal muscle to exercise involves a complex interplay of signaling molecules, and recent research has highlighted the role of lipid mediators, including this compound, in this process. Studies have shown that acute resistance exercise can lead to a transient increase in the intramuscular concentration of this compound.

In a study involving human subjects, muscle biopsies taken from the vastus lateralis after a single bout of maximal isokinetic unilateral knee extension exercise revealed a notable change in the local lipid mediator profile. The concentration of this compound in the muscle tissue tended to increase from pre-exercise levels at 2 hours post-exercise and was significantly higher at this time point compared to 4 hours and 24 hours of recovery. nih.gov This suggests that this compound is locally produced in skeletal muscle in response to the mechanical stress of resistance exercise and may play a role in the early stages of the muscle's adaptive response.

The table below summarizes the findings on the concentration of this compound in human skeletal muscle at different time points following acute resistance exercise.

Table 1: Intramuscular this compound Concentration Following Acute Resistance Exercise

| Time Point | This compound Concentration (ng/g) | Statistical Significance |

|---|---|---|

| Pre-exercise | 2.23 | - |

| 2 hours post-exercise | Tended to increase | Statistically greater than 4h and 24h post-exercise |

| 4 hours post-exercise | Lower than 2h post-exercise | - |

Data sourced from a study on human skeletal muscle response to resistance exercise. nih.gov

The increase in this compound is part of a broader inflammatory and resolving lipid mediator response to exercise. This response also includes changes in other monohydroxy-docosahexaenoic acids and various eicosanoids. nih.gov The precise function of this exercise-induced increase in this compound within the muscle is an area of ongoing investigation, but it is thought to be involved in the signaling cascades that lead to muscle repair and hypertrophy.

Advanced Analytical Methodologies for 4 Hdohe Research

Quantitative Detection and Profiling Techniques

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of oxidized metabolites of polyunsaturated fatty acids, including 4-HDoHE. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. omicsonline.org Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, utilizes columns with smaller particle sizes (typically under 2 μm) to achieve superior separation efficiency, resolution, and faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net

In the context of HDoHE analysis, researchers often employ a UPLC system coupled to a triple-quadrupole mass spectrometer. nih.gov For instance, an Acquity UPLC system connected to a XEVO TQ-S mass spectrometer has been successfully used. nih.gov The analysis is typically performed in the electrospray ionization (ESI) negative mode, as the acidic carboxyl group on the fatty acid is readily deprotonated to form a [M-H]⁻ precursor ion. nih.govescholarship.org Optimized MS conditions, such as source and desolvation temperatures (e.g., 150 °C and 550 °C, respectively) and capillary voltage (e.g., 3 kV), are crucial for maximizing signal intensity. nih.gov

The combination of UPLC separation, often with a C18 reversed-phase column, and MS/MS detection allows for the sensitive measurement of various HDoHE isomers in biological samples like plasma and brain tissue. mdpi.comnih.govnih.gov The detection limits for HDoHE isomers using these methods can be in the low picogram range (0.5–8.5 pg) on-column, enabling the quantification of basal levels in biological systems. nih.govnih.gov

Table 1: Example UPLC-MS/MS System Parameters for HDoHE Analysis This table is interactive. You can sort and filter the data.

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Acquity UPLC | nih.gov |

| Mass Spectrometer | XEVO TQ-S Triple Quadrupole | nih.gov |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govescholarship.org |

| Capillary Voltage | 3.0 - 3.5 kV | mdpi.comnih.gov |

| Source Temperature | 120 - 150 °C | mdpi.comnih.gov |

| Desolvation Temperature | 300 - 550 °C | mdpi.comnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govnih.gov |

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. omicsonline.orgwikipedia.orgnih.gov It is performed on a triple quadrupole (QQQ) mass spectrometer. omicsonline.orgnih.gov In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the [M-H]⁻ ion of this compound, m/z 343.2), the second quadrupole (q2) serves as a collision cell where the selected ion is fragmented, and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion). wikipedia.orgnih.gov This pair of precursor and product ion masses is called a "transition" and is highly specific to the target analyte. nih.gov

The development of an SRM method for HDoHE isomers involves synthesizing and isolating each isomer to determine its unique fragmentation pattern. nih.govnih.gov By identifying the most intense and specific fragment ions for each isomer, a highly selective quantitative assay can be built. nih.govnih.gov For example, while many HDoHE isomers share the same precursor ion mass, their fragmentation patterns differ based on the position of the hydroxyl group, allowing for their distinction and individual quantification even if they are not perfectly separated chromatographically. nih.govnih.gov The high duty cycle and specificity of SRM make it an ideal tool for validating biomarkers and quantifying low-abundance lipids like this compound in complex biological samples. omicsonline.orgnih.gov

Table 2: Selected Reaction Monitoring (SRM) Transitions for HDoHE Isomers This table is interactive. You can sort and filter the data.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 343.2 | 101.1 | nih.gov |

| 7-HDoHE | 343.2 | 141.1 | nih.gov |

| 11-HDoHE | 343.2 | 153.1 | nih.gov |

| 1this compound | 343.2 | 195.1 | nih.gov |

| 17-HDoHE | 343.2 | 237.1 | nih.gov |

Distinguishing between the various positional and stereoisomers of HDoHE is a significant analytical challenge. Advanced separation techniques are often required in conjunction with mass spectrometry.

Chiral Chromatography: Many biological molecules, including HDoHEs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (e.g., 4(S)-HDoHE and 4(R)-HDoHE). phenomenex.com These enantiomers often exhibit different biological activities. Standard reversed-phase HPLC or UPLC columns cannot separate enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times, thus enabling their separation and individual quantification. phenomenex.comntu.edu.sg Polysaccharide-based CSPs are commonly used for this purpose. phenomenex.com This technique is essential for studying the specific roles of different stereoisomers of this compound. nih.gov

Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net When coupled with LC-MS, it adds a fourth dimension of separation (retention time, m/z, collisional cross-section, and MS/MS spectra), creating what is known as 4D lipidomics. nih.govmdpi.com Trapped Ion Mobility Spectrometry (TIMS) allows for the separation of lipid isomers that may co-elute chromatographically and have similar fragmentation patterns. nih.govmdpi.com This is because even isomers with the same mass can have different three-dimensional structures, leading to different drift times through the ion mobility cell. nih.gov This technique has proven highly effective in separating complex lipid isomers, enhancing the confidence of identification beyond what is possible with LC-MS/MS alone. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation and Standardization for Lipidomic Analysis

The quality and reproducibility of lipidomic data are heavily dependent on the methods used for sample preparation. nih.govfrontiersin.org This involves extracting lipids from the biological matrix and, in some cases, chemically modifying them to improve analytical performance.

Lipid Extraction: The goal of lipid extraction is to efficiently recover a broad range of lipid classes from a sample while removing interfering substances like proteins and salts. nih.gov The most common approaches are liquid-liquid extractions based on solvent partitioning. nih.gov

Folch Method: This classic method uses a chloroform (B151607)/methanol mixture (2:1, v/v). rockefeller.edunih.gov After homogenization, the addition of a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer. rockefeller.edu The Folch method is considered a gold standard for its efficacy and reproducibility in extracting lipids from tissues like the brain and plasma. nih.gov

Matyash (MTBE) Method: This method uses methyl-tert-butyl ether (MTBE) in place of the more toxic chloroform. frontiersin.org It involves a biphasic system of MTBE/methanol/water. Lipids are recovered from the upper MTBE layer. frontiersin.org

Single-Phase Extractions: Methods using a single-phase solvent system, such as 1-butanol/methanol, have also been developed. frontiersin.org These can offer high recovery and are often safer and more environmentally friendly. frontiersin.org

The choice of extraction method can significantly impact the recovery of certain lipid classes, and the optimal protocol may vary depending on the tissue type being analyzed. nih.gov

Derivatization: Derivatization is a chemical modification process used to enhance the analytical properties of a target molecule. For HDoHEs, derivatization can improve ionization efficiency and provide more structurally informative fragmentation in MS/MS analysis. nih.govqut.edu.au For example, charge-switch derivatization with a reagent like N-(4-aminomethylphenyl)-pyridinium (AMPP) can significantly increase the ionization efficiency of fatty acid metabolites in positive-ion mode ESI-MS/MS, leading to a 10- to 30-fold increase in sensitivity. nih.gov This process can also be designed to direct fragmentation to specific locations within the molecule, aiding in the unambiguous identification of isomer structures. qut.edu.au

Accurate quantification in LC-MS is often hampered by variations in sample extraction efficiency, matrix effects, and instrument response. nih.gov To correct for these variables, stable isotope-labeled internal standards (IS) are employed in a technique called isotope dilution mass spectrometry. escholarship.org

For the analysis of HDoHEs, deuterated internal standards (e.g., 5-HETE-d8, 9-HODE-d4, or custom-synthesized D-DHA) are added to the sample at a known concentration before the extraction process. researchgate.netresearchgate.net These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. researchgate.net They co-elute with the endogenous analyte and experience similar losses during sample preparation and similar ionization suppression or enhancement in the mass spectrometer. escholarship.orgnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a precise and accurate quantification can be achieved, regardless of variations in sample recovery or matrix effects. researchgate.netlipidmaps.org

Isotope-Tracing Experiments for Elucidating Biosynthetic Pathways

Isotope-tracing is a powerful methodology used to delineate metabolic pathways by tracking the fate of atoms from a labeled precursor molecule into a final product. nih.govnih.gov In the study of 4-hydroxy-docosahexaenoic acid (this compound), these experiments are indispensable for confirming its origin from docosahexaenoic acid (DHA) and clarifying the specific enzymatic and non-enzymatic steps involved in its formation. By introducing atoms with a heavier, stable isotope (such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)) into a biological system, researchers can follow the isotopic label as it is incorporated into downstream metabolites, providing definitive evidence of the biotransformation sequence. nih.govnih.gov

The primary analytical technique for these studies is mass spectrometry, often coupled with liquid chromatography (LC-MS), which separates complex biological mixtures and detects metabolites based on their mass-to-charge ratio. nih.gov The mass difference between the labeled and unlabeled versions of a compound allows for unambiguous identification and quantification of the molecules derived from the isotopic tracer. youtube.com

Elucidating the Role of DHA with Deuterated Tracers

A key strategy to confirm that this compound is a direct downstream metabolite of DHA involves the use of DHA that has been chemically modified to contain deuterium (D or ²H), a stable isotope of hydrogen. youtube.com Specifically, deuterium atoms are substituted for hydrogen atoms at the bis-allylic positions of the DHA molecule, which are the sites most susceptible to oxidation. nih.gov

When these deuterated-DHA (D-DHA) molecules are introduced into a biological system, the greater mass of deuterium creates a kinetic isotope effect, significantly slowing the rate of chemical reactions that involve the cleavage of the carbon-deuterium bond. This inhibition of oxidation provides strong evidence for the metabolic link between DHA and its oxidation products. Research has shown that when cells or animal models are supplied with D-DHA, the production of toxic oxidation products is substantially reduced compared to controls fed with natural DHA. nih.gov This reduction directly implicates DHA oxidation as the central pathway for the formation of its metabolites. nih.gov

| Isotopic Tracer | Biological System / Model | Key Research Finding | Implication for this compound Biosynthesis |

|---|---|---|---|

| DHA deuterated at bis-allylic positions (D-DHA) | Mouse model of iron-induced retinal stress | Oral administration of D-DHA led to its incorporation into retinal tissues. The formation of lipid peroxidation products, such as carboxyethylpyrrole (CEP), was significantly inhibited in mice fed D-DHA compared to those fed natural DHA. nih.gov | Confirms that the initial step in the formation of this compound and other related oxidized metabolites is the abstraction of a hydrogen atom from a bis-allylic position on the DHA molecule. Slowing this step with deuterium inhibits the entire downstream pathway. |

| ¹⁴C-labeled DHA | Rat models | Intravenously injected ¹⁴C-DHA was traced into various lipid classes within the brain, including phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). mdpi.com | Demonstrates the uptake of DHA into cellular lipid pools from which it can be released and made available for enzymatic conversion into metabolites like this compound. |

Confirming Oxygen Incorporation with ¹⁸O₂ Labeling

To determine the source of the oxygen atoms in the hydroxyl group of this compound, researchers utilize stable isotope-labeling experiments with molecular oxygen (¹⁸O₂). The biosynthesis of this compound is proposed to proceed through an intermediate hydroperoxide, 17-hydroperoxy-docosahexaenoic acid (17-HpDHA), a reaction catalyzed by lipoxygenase (LOX) enzymes. mdpi.com These enzymes incorporate an oxygen molecule directly from the air into the fatty acid substrate.

By conducting the biosynthesis reaction in a controlled environment with an atmosphere enriched in ¹⁸O₂, it is possible to trace the origin of the oxygen atom. If the pathway proceeds via a lipoxygenase or a similar autoxidation mechanism, the resulting this compound molecule will contain an ¹⁸O atom in its hydroxyl group. This incorporation is detected by mass spectrometry as a 2 Dalton (Da) increase in the mass of the molecule compared to the unlabeled version formed in the presence of normal oxygen (¹⁶O₂). nih.gov This provides direct proof of the oxidative nature of the biosynthetic pathway.

| Compound | Chemical Formula | Isotopic Label | Expected Mass of [M-H]⁻ Ion (Da) | Mass Shift (Da) |

|---|---|---|---|---|

| This compound | C₂₂H₃₂O₃ | Unlabeled (¹⁶O) | 343.2273 | - |

| 4-[¹⁸O]HDoHE | ¹⁸O-labeled | 345.2317 | +2 |

Together, these isotope-tracing methodologies provide a rigorous framework for elucidating the biosynthetic pathway of this compound. They allow researchers to confirm the precursor-product relationship with DHA, identify the initial site of oxidative attack, and verify the incorporation of molecular oxygen, all of which are critical steps in understanding the complete formation of this lipid mediator.

Preclinical Models and Experimental Approaches in 4 Hdohe Research

In Vitro Cellular Systems

In vitro cellular systems provide controlled environments to investigate the direct effects of 4-HDoHE on specific cell types and to dissect the underlying molecular pathways.

Immune Cell Cultures (e.g., Macrophages, RBL-1 cells)

Immune cell cultures, such as macrophages and RBL-1 cells, have been employed to study the production and effects of this compound in the context of immune responses. Studies using RAW264.7 macrophages have shown that supplementation with docosahexaenoic acid (DHA), a precursor to this compound, leads to the detection of this compound and 7-HDoHE in these cells, suggesting their production via the 5-lipoxygenase (5-LOX) pathway. pnas.org Furthermore, enzymatic transformation of DHA by RBL-1 cells has also been reported to produce 4-HDHA (this compound), with the S-isomer being the likely enzymatic product. caymanchem.com While not directly focused on this compound, research on other related compounds like 4-HNE in mononuclear phagocyte system cells suggests that sublethal levels can activate the Nrf2 pathway, hinting at potential mechanisms that might be relevant to this compound in immune cells. researchgate.netresearchgate.net Immune cells are known to express enzymes involved in oxylipin metabolism, including CYP4A, CYP4F, and CYP4B1, which could play a role in this compound biosynthesis and metabolism. nih.gov

Neuronal and Glial Cell Cultures (e.g., Astrocytes, BV-2 Microglia)

Neuronal and glial cell cultures, particularly astrocytes and BV-2 microglia, are valuable models for investigating the roles of this compound in the central nervous system, especially in the context of neuroinflammation and neuroprotection. Studies using primary rat astrocyte-enriched cultures stimulated with lipopolysaccharide (LPS) have revealed that this compound, along with 8-HDoHE and 17-HDoHE, are increased in secreted lipid fractions. nih.gov These specific oxylipins were associated with potential neuroprotective features of the lipid fractions. nih.gov A Partial Least Squares-Discriminant Analysis (PLS-DA) of these astrocyte lipid fractions identified this compound, 13-HDoHE, and 17-HDoHE as potential signaling molecules contributing to neuroprotection. nih.gov Pairwise comparisons further demonstrated significantly higher concentrations of this compound and 8-HDoHE in non-toxic lipid fractions compared to toxic ones derived from astrocytes. nih.gov

The influence of peroxisome proliferator-activated receptor (PPAR) ligands on oxylipin synthesis in astrocytes has also been investigated. The PPARβ agonist GW501516 was found to be a strong inducer of this compound, 11-HDoHE, and 17-HDoHE synthesis in LPS-stimulated primary rat astrocytes. mdpi.com These DHA derivatives are considered important "substances of resolution" of inflammation. mdpi.com

BV-2 microglial cells are commonly used to model neuroinflammation and microglial activation, often induced by LPS. researchgate.netresearchgate.netacs.org this compound is recognized as a beneficial 5-LOX oxidation product derived from DHA, and limited data from cell culture studies suggest it may exert anti-oxidative and anti-inflammatory effects on brain and blood vessel tissues, potentially through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netresearchgate.net DHA itself is known to attenuate inflammatory responses in LPS-stimulated BV-2 microglial cells. acs.org

The following table summarizes some findings regarding this compound levels or related oxylipins in astrocyte cultures:

| Cell Type | Stimulus | Treatment (if any) | Observed Effect on this compound or Related HDoHEs | Reference |

| Primary rat astrocytes | LPS | None | Increased this compound, 8-HDoHE, 17-HDoHE | nih.gov |

| Primary rat astrocytes | LPS | GW501516 (PPARβ agonist) | Increased this compound, 11-HDoHE, 17-HDoHE | mdpi.com |

Other Relevant Cell Lines (e.g., Endothelial Cells, Prostate Cancer Cells)

Beyond immune and neural cells, this compound has been investigated in other cell lines, including endothelial cells and prostate cancer cells. Research has shown that this compound can directly inhibit endothelial cell proliferation and angiogenesis, effects mediated via PPARγ. oup.com While the focus on prostate cancer cells has included studies on the effects of 17-series DHA metabolites like 17-HDoHE on cell proliferation, indicating the relevance of HDoHEs in this context, this compound itself has been identified in metabolomic profiling studies. oup.com Specifically, this compound was part of a panel of oxylipins identified through metabolomic profiling that showed potential for predicting prostate conditions (TIO). researchgate.net Endothelial cells, similar to immune cells, express enzymes like CYP4A, CYP4F, and CYP4B1 that are involved in the metabolism of oxylipins. nih.gov

In Vivo Animal Models for Investigating Biological Roles

In vivo animal models are essential for understanding the systemic effects of this compound and its roles in complex biological processes and disease states, particularly those involving oxidative stress, inflammation, and neurological dysfunction.

Rodent Models of Oxidative Stress and Inflammation

Rodent models are frequently used to study oxidative stress and inflammation, and investigations into lipid metabolism in these models can provide insights into the role of this compound. For instance, hepatic oxylipin profiles have been examined in mouse models of Wilson disease (tx-j and Atp7b-/- B6), which exhibit increased oxidative stress and inflammation. nih.gov Although the direct measurement of this compound in these specific snippets is not detailed, the studies highlight altered hepatic polyunsaturated fatty acid (PUFA) metabolism and oxylipin profiles in the context of oxidative stress and inflammation in rodents. nih.gov Another study in hypothyroid offspring rats subjected to high iodide intake observed increased levels of several HDoHEs, including this compound, 7-HDoHE, 8-HDoHE, and 20-HDoHE. frontiersin.org In this model, correlations were found between the levels of this compound, 8-HDoHE, and TXB2 with dyslipidemia. frontiersin.org These findings suggest that this compound levels can be altered in rodent models of metabolic dysfunction involving oxidative stress and inflammation.

Models for Neurological Disorders (e.g., Neurodegenerative Models)

Animal models of neurological disorders, including neurodegenerative diseases, are utilized to explore the potential neuroprotective roles of DHA metabolites like this compound. A mouse model of traumatic brain injury (TBI) has been used to study the production of DHA metabolites following injury. dtic.mil While the specific levels of this compound after TBI are not detailed in the provided text, the research involved measuring DHA metabolites and indicated that moderate DHA depletion worsened TBI outcomes and affected inflammatory markers. dtic.mil The relevance of this compound to neurodegenerative conditions is also suggested by studies on enzymes like PON1, which can lactonize this compound and are altered in the brain of Alzheimer's disease (AD) mouse models. researchgate.net Furthermore, studies in animal models relevant to Alzheimer's Disease and related dementias (ADRD) have examined oxylipin profiles, with some human studies mentioned in this context observing lower plasma levels of DHA-derived this compound in AD patients compared to controls. mdpi.com These studies underscore the importance of rodent models in investigating the link between altered lipid metabolism, oxylipins like this compound, and neurological disorders.

Models for Urological Research (e.g., Clock Mutant Mice for Nocturia)

Clock mutant mice (ClockΔ19/Δ19) serve as a model for nocturia associated with circadian rhythm disorders. Studies using this model have investigated the role of fatty acid metabolites, including this compound, in the pathology of nocturia. Levels of serum this compound were found to be higher in ClockΔ19/Δ19 mice compared to wild-type (WT) mice. nih.govnih.govresearchgate.net Administration of this compound to WT mice triggered voiding reflex, and increased voiding frequency, similar to changes observed in elderly humans with nocturia. nih.govnih.govresearchgate.netbenchchem.comresearchgate.netresearchgate.net These findings suggest that elevated serum levels of fatty acid metabolites like this compound due to circadian rhythm disorders may contribute to nocturia. nih.govnih.gov The differences in voiding behaviors and circadian changes in serum this compound levels between WT and ClockΔ19/Δ19 mice align with observations in elderly patients with and without nocturia. nih.govresearchgate.net

Models for Metabolic and Cardiovascular Studies

While direct studies specifically on this compound in metabolic and cardiovascular models were not extensively detailed in the search results, lipidomic profiling in the context of metabolic conditions and cardiovascular-related samples (like plasma) provides indirect evidence of its potential relevance. For instance, lipidomic studies in plasma have identified this compound as one of the metabolites showing different levels between males and females. nih.govjst.go.jp This suggests a potential involvement in sex-dependent metabolic profiles, which could be relevant to cardiovascular health. Additionally, lipidomic analysis in a rat model of osteoarthritis with metabolic dysregulation detected this compound in both plasma and synovial fluid, indicating its presence in the context of metabolic and inflammatory joint disease. plos.org

Models for Exercise Physiology and Muscle Response

Research in exercise physiology has examined the lipid mediator profile of human skeletal muscle following acute resistance exercise. Targeted lipidomics analysis via liquid chromatography–mass spectrometry (LC-MS) revealed that resistance exercise transiently increased muscle concentrations of several monohydroxy-docosahexaenoic acids, including this compound. nih.govresearchgate.netnih.govumich.edu Specifically, muscle this compound tended to increase from pre-exercise levels at 2 hours post-exercise. nih.gov This suggests that this compound may play a role in the local production of bioactive lipid mediators in muscle tissue in response to exercise. nih.govresearchgate.netnih.govumich.edu Another study investigating age-related deficiencies in skeletal muscle pro-resolving mediators in response to injury in mice also profiled lipid mediators, although the focus was on other HDoHE isomers (1this compound and 17-HDoHE) as markers for maresins and D-resolvins/protectins biosynthesis pathways, respectively. nih.gov

Table 1: Change in Intramuscular this compound Levels Post-Resistance Exercise

| Time Point Post-Exercise | Fold Change (relative to pre-exercise) |

| 2 hours | 1.69 |

Data derived from search result nih.govresearchgate.netnih.govumich.edu.

Wound Healing Models

Studies investigating wound healing have explored the role of lipid mediators, including DHA-derived metabolites like this compound. In a study using mouse models (FAT-1 transgenic mice and C57Bl/6 mice supplemented with DHA-rich fish oil) to investigate the effect of increased skin DHA content on cutaneous wound healing, supplementation with DHA-rich oil led to an increase in several ω-3 fatty acid metabolites in the wound, including this compound. portlandpress.comsoton.ac.uk This increase in this compound, alongside other DHA metabolites, occurred concurrently with an increase in macrophages in the wound during the inflammatory phase. portlandpress.comsoton.ac.uk While the precise role of this compound in this context requires further investigation, its increased presence suggests potential involvement in the lipid mediator response during wound healing.

Lipidomic Profiling in Biological Samples (e.g., Brain, Plasma, Synovial Fluid, Muscle Tissue)

Lipidomic profiling techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are crucial for detecting and quantifying this compound in various biological samples. benchchem.comresearchgate.netplos.org

In brain tissue, this compound is an oxidation product of docosahexaenoic acid (DHA), which is highly enriched in the brain. researchgate.netplos.orgcaymanchem.com this compound, along with other DHA derivatives, has been identified in rat brain homogenates and is considered a potential marker of oxidative stress in the brain. researchgate.netplos.orgcaymanchem.com Studies have also shown that this compound is present in astrocyte-enriched cultures and may contribute to the neuroprotective features of lipid fractions. nih.govdntb.gov.uamdpi.com Its levels in astrocyte-conditioned media were found to be significantly increased in non-toxic fractions compared to neurotoxic fractions. nih.gov

In plasma and serum, this compound levels have been measured using LC/MS. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that serum levels of this compound are higher in Clock mutant mice compared to WT mice. nih.govnih.govresearchgate.netresearchgate.net In humans, this compound has been detected in both plasma and serum, with some studies indicating differences in levels between these matrices and also between genders. nih.govjst.go.jp

In synovial fluid , lipidomic profiling has identified this compound as one of the oxylipins present. plos.orgnih.govnih.gov Studies in the context of arthritis have shown that this compound, along with other oxylipins, can differentiate between different arthritic conditions. nih.govresearchgate.net Its presence in synovial fluid suggests a potential role in joint inflammation and homeostasis. plos.org

In muscle tissue , lipidomic analysis has detected this compound at rest and observed its increase following acute resistance exercise. nih.govresearchgate.netnih.govumich.edu This indicates that muscle tissue can produce this compound, potentially as part of the inflammatory and resolution processes initiated by exercise. nih.govresearchgate.netnih.govumich.edu this compound has been detected in human skeletal muscle biopsies. nih.govresearchgate.netnih.govumich.edu

Table 2: Detection of this compound in Biological Samples

| Biological Sample | Detection Status | Relevant Findings | Source |

| Brain | Detected | Potential marker of oxidative stress; present in astrocyte cultures. | researchgate.netplos.orgcaymanchem.comnih.govdntb.gov.uamdpi.com |

| Plasma | Detected | Higher levels in Clock mutant mice; detected in human plasma; gender differences. | nih.govnih.govresearchgate.netresearchgate.netnih.govjst.go.jp |

| Synovial Fluid | Detected | Present in arthritic conditions; differentiates disease types. | plos.orgnih.govnih.govresearchgate.net |

| Muscle Tissue | Detected | Present at rest; increased after exercise. | nih.govresearchgate.netnih.govumich.edu |

Data compiled from various search results.

Table 3: this compound Levels in Serum of Wild-Type vs. Clock Mutant Mice

| Mouse Type | Serum this compound Levels |

| Wild-Type (WT) | Lower |

| ClockΔ19/Δ19 | Higher |

Data derived from search result nih.govnih.govresearchgate.netresearchgate.net.

Interactions of 4 Hdohe with Cellular Signaling Pathways and Receptors

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that regulate gene expression. 4-HDoHE has been identified as a modulator of PPAR signaling, with specific interactions noted for PPARγ and PPARβ.

PPARγ Agonism and Downstream Effects

This compound is recognized as a potential and potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). medchemexpress.comnih.govresearchgate.netmedchemexpress.com PPARγ agonists are known for their anti-inflammatory and antidiabetic properties. Studies have investigated the inhibitory effect of this compound on the expression of inflammatory genes in vitro. nih.govresearchgate.net For instance, 4-OHDHA (this compound) inhibited the production of nitric oxide and the expression of inflammatory genes, including inducible nitric oxide synthase (Nos2/iNOS) and interleukin 6 (Il6), in lipopolysaccharide (LPS)-activated macrophages. researchgate.net Furthermore, in a murine model of inflammatory bowel disease, 4-OHDHA treatment alleviated the symptoms of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, suggesting potentially clinically useful anti-inflammatory effects mediated by the suppression of inflammatory gene expression. nih.govresearchgate.net

PPARβ Activation and its Influence on Lipid Mediators and Cytokines

PPARβ ligands have been shown to influence the synthesis of this compound and modulate the release of lipid mediators and cytokines. In studies involving primary rat astrocytes stimulated with LPS, the PPARβ agonist GW501516 significantly increased the synthesis of this compound, alongside other DHA derivatives like 11-HDoHE and 17-HDoHE, which are considered pro-resolution substances. mdpi.comnih.govresearchgate.net This indicates a link between PPARβ activation and the generation of specific DHA metabolites. Furthermore, in the same study, all tested PPAR ligands, including PPARβ ligands, decreased the release of the proinflammatory cytokine TNFα. mdpi.comnih.govresearchgate.net The PPARβ agonist GW501516 and the PPARγ agonist rosiglitazone (B1679542) also induced the release of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov These findings suggest that PPARβ activation can influence the cellular lipid mediator profile and cytokine balance, contributing to the resolution of inflammation.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

This compound has been linked to the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant and detoxification enzymes. Limited data suggest that this compound can exert anti-oxidative and anti-inflammatory effects on brain and blood vessel tissues through Nrf2 activation. researchgate.net Studies on vascular endothelial cells have shown that 4-hydroxy hexenal (B1195481) (4-HHE), a related peroxidation product of n-3 PUFAs, stimulated the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of Nrf2, preventing oxidative stress-induced cytotoxicity. nih.gov While this study specifically mentions 4-HHE, the association of this compound with Nrf2 activation points towards a similar protective mechanism researchgate.netnih.govresearchgate.net.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The interactions of this compound with Mitogen-Activated Protein Kinase (MAPK) cascades have been explored, particularly in the context of inflammatory responses. MAPK pathways, including p38, JNK, and ERK, are central to mediating cellular responses to various stimuli, including inflammatory signals like LPS. Research in LPS-stimulated primary rat astrocytes demonstrated that PPARβ ligands, which are associated with increased this compound synthesis, were the strongest inhibitors of LPS-induced phosphorylation of p38, JNK, and ERK MAPKs. mdpi.comnih.gov This suggests that the signaling downstream of PPARβ activation, potentially involving metabolites like this compound, can modulate MAPK cascades, thereby influencing inflammatory responses.

Toll-like Receptor (TLR) Pathway Modulation

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. Studies have indicated that activation of Toll-like receptor 4 (TLR4) can lead to the release of 22-carbon fatty acids, such as DHA metabolites including this compound and 7-HDoHE. pnas.org These released fatty acids have been observed to potently inhibit cyclooxygenase pathways, suggesting a mechanism by which DHA metabolites can modulate TLR-mediated inflammatory signaling. pnas.org While the direct modulation of TLR pathways by this compound is an area of ongoing research, its generation downstream of TLR activation and its subsequent influence on eicosanoid pathways highlight a potential role in fine-tuning immune responses.

Interplay with Eicosanoid Pathways (Cyclooxygenase, Lipoxygenase, Cytochrome P450)

This compound is a product of the enzymatic metabolism of docosahexaenoic acid (DHA), primarily through lipoxygenase (LOX) pathways. nih.govwayne.edunih.gov DHA can be metabolized by several enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, yielding a diverse array of bioactive lipid mediators known as oxylipins. nih.govresearchgate.netpnas.orgwayne.edunih.govresearchgate.netoup.comfrontiersin.orgescholarship.orgnih.gov Specifically, this compound is a monohydroxylated derivative of DHA formed via the action of lipoxygenase enzymes, such as 5-LOX. wayne.edunih.govresearchgate.net

Studies have shown that resistance exercise can transiently increase muscle concentrations of LOX pathway-derived monohydroxy-docosahexaenoic acids, including this compound. nih.govnih.gov This suggests that physiological stimuli can influence the production of this compound. While COX enzymes primarily metabolize arachidonic acid (AA) and eicosapentaenoic acid (EPA), and CYP450 enzymes are involved in the omega-hydroxylation and epoxidation of fatty acids like DHA, leading to metabolites such as 21-HDoHE and 22-HDoHE, this compound is predominantly associated with LOX activity. wayne.edufrontiersin.orgnih.govontosight.aiebi.ac.uk The interplay between these pathways is complex, with metabolites from one pathway potentially influencing the activity of enzymes in other pathways. For example, DHA supplementation, which can lead to this compound production, has been shown to inhibit COX-dependent AA metabolism. pnas.org

The presence and increased levels of this compound, along with other DHA-derived oxylipins like 8-HDoHE and 17-HDoHE, have been observed in fractions with neuroprotective properties, suggesting their potential role in the brain. nih.gov

Data Table: Influence of PPAR Ligands on this compound Synthesis in LPS-Stimulated Astrocytes

| PPAR Ligand (Concentration) | Effect on this compound Synthesis (Relative to LPS) | Citation |

| PPARβ agonist (GW501516, 25 μM) | Strong inducer (Increased synthesis) | mdpi.comnih.govresearchgate.net |

| PPARβ antagonist (GSK0660, 5 μM) | No significant influence on extracellular PUFAs (DHA, AA, EPA) | mdpi.comresearchgate.net |

| PPARγ agonist (Rosiglitazone, 20 μM) + PPARγ antagonist (GW9662, 5 μM) | Increased LPS-mediated synthesis | mdpi.com |

Data Table: Changes in Intramuscular this compound Levels Following Resistance Exercise

| Time Point Post-Exercise | Intramuscular this compound Abundance (Fold Change vs. Pre-exercise) | Citation |

| 2 hours | 1.69 fold increase | nih.govnih.gov |

| 4 hours | Not specified as significantly increased | nih.gov |

| 24 hours | Not specified as significantly increased | nih.gov |

Future Research Directions and Open Questions in 4 Hdohe Biology

Elucidating Specific Molecular Receptors Beyond Known Nuclear Receptors

While some oxylipins are known to interact with nuclear receptors like PPARs, the specific molecular receptors that mediate the effects of 4-HDoHE are not fully characterized mdpi.comjapsonline.com. Nuclear receptors are a class of intracellular proteins that sense steroid and thyroid hormones and other molecules, regulating gene expression upon ligand binding genenames.orgpressbooks.pub. PPARs, for instance, are nuclear receptors that regulate glucose and lipid metabolism and are targets for treating metabolic diseases japsonline.com. Research indicates that a PPARβ agonist can increase the synthesis of this compound mdpi.com. However, identifying additional, potentially more specific, receptors for this compound is crucial for a comprehensive understanding of its signaling pathways and biological functions. This could involve exploring G-protein coupled receptors, enzymes, or kinases, which are also known molecular targets for various compounds japsonline.com.

Detailed Characterization of Isomer-Specific Biological Activities and Stereoisomerism

This compound can exist as different isomers, and the biological activity can vary significantly between structural and stereoisomers biopharmaservices.comsolubilityofthings.comsolubilityofthings.com. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, including enantiomers (non-superimposable mirror images) and diastereomers biopharmaservices.comsolubilityofthings.comsolubilityofthings.com. These differences in spatial arrangement can lead to distinct physical properties, chemical reactivity, and biological activities biopharmaservices.comsolubilityofthings.com. For instance, studies on other lipid mediators have shown that different stereoisomers can have similar or distinct anti-inflammatory activities researchgate.netnih.gov. The enzymatic production of this compound is likely to yield a specific isomer, potentially the S-isomer caymanchem.com. Further detailed characterization of the biological activities of specific this compound isomers, including their stereochemistry, is essential to fully understand their individual contributions to physiological and pathological processes researchgate.netnih.govbenchchem.com. Advanced analytical techniques are needed to distinguish and quantify these isomers benchchem.com.

Understanding the Precise Balance of Enzymatic versus Non-Enzymatic Contribution in Pathological States

This compound can be formed through both enzymatic and non-enzymatic pathways nih.govbenchchem.comresearchgate.netresearchgate.net. Enzymatic formation can involve lipoxygenases (LOX), such as 5-LOX, which converts DHA to this compound and 7-HDoHE nih.gov. Non-enzymatic oxidation of DHA can occur through reactive oxygen species (ROS) or singlet oxygen, leading to the production of various HpDoHE isomers, including 4-HpDoHE, which can then be reduced to this compound researchgate.net. Under inflammatory conditions, non-enzymatic oxidation can increase researchgate.net. The precise balance between enzymatic and non-enzymatic production of this compound in various pathological states, such as neurodegenerative diseases or inflammation, remains to be fully elucidated researchgate.net. Isotope-tracing experiments and enzyme activity assays could help clarify the relative contributions of these pathways in vivo benchchem.com. Contradictory data, such as elevated this compound in LOX-deficient models, might suggest a significant role for non-enzymatic oxidation under oxidative stress benchchem.com.

Exploring the Role of this compound in the Resolution of Inflammation Across Diverse Tissue Types

This compound is considered a derivative of DHA that may be important in the resolution of inflammation mdpi.com. DHA derivatives, including this compound, have been implicated in anti-inflammatory processes ontosight.ai. Studies have shown that this compound levels can increase in response to stimuli like acute resistance exercise in skeletal muscle tissue nih.gov. It has also been identified as a substance of resolution of inflammation in astrocytes mdpi.com. However, its specific role in the active resolution phase of inflammation and its effects across a diverse range of tissue types require further investigation mdpi.comumich.edu. Understanding how this compound contributes to the complex processes of resolving inflammation in different physiological contexts is a critical area for future research.

Investigating the Downstream Signaling Cascades Triggered by this compound in Specific Cell Types

The downstream signaling cascades activated by this compound in specific cell types are not yet fully understood researchgate.net. Research suggests that this compound may exert anti-oxidative and anti-inflammatory effects through mechanisms involving Nrf2 activation researchgate.net. Identifying the specific intracellular pathways and molecular targets that respond to this compound in different cell types, such as immune cells, neuronal cells, or endothelial cells, is crucial for understanding its biological effects oup.comnih.gov. This could involve studying its impact on various signaling molecules and transcription factors semanticscholar.org.

Development of Advanced Lipidomic Methodologies for Comprehensive Profiling of HDoHEs

Comprehensive and accurate profiling of HDoHE isomers, including this compound, in biological samples presents analytical challenges due to their structural similarity and diverse properties nih.govnih.govfraunhofer.deoatext.com. Advanced lipidomic methodologies are needed to improve the separation, detection, and quantification of these molecules fraunhofer.deoatext.commetabolomicscentre.caualberta.ca. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly used, but further development is required to enhance sensitivity, specificity, and the ability to distinguish between isomers, including stereoisomers benchchem.comresearchgate.netoatext.commetabolomicscentre.caualberta.canih.gov. This includes optimizing sample preparation, chromatographic separation, and mass spectrometry parameters benchchem.comoatext.commetabolomicscentre.caualberta.canih.gov.

Q & A

Q. How can 4-HDoHE be reliably detected and quantified in biological samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols for lipid extraction and derivatization. For example, brain tissue samples require homogenization in ice-cold methanol, followed by solid-phase extraction to isolate hydroxy fatty acids. Quantify using deuterated internal standards (e.g., d₄-4-HDoHE) to correct for matrix effects .

Q. What physiological roles does this compound play in neurological systems?

Methodological Answer: Investigate its association with docosahexaenoic acid (DHA) metabolism in neural tissues. Experimental designs should compare this compound levels in brain homogenates (e.g., via LC-MS) across disease models (e.g., neurodegenerative disorders). Pair this with gene expression analysis of 12-lipoxygenase (12-LOX), a key enzyme linked to this compound production .

Q. What are the primary challenges in distinguishing this compound isomers during analysis?

Methodological Answer: Employ chiral chromatography or ion mobility spectrometry to resolve structural isomers like this compound, 11-HDoHE, and 1this compound. Validate separation efficiency using synthetic standards and compare retention indices across multiple solvent systems .

Advanced Research Questions

Q. How do enzymatic vs. non-enzymatic pathways contribute to this compound synthesis in vivo?

Methodological Answer: Design isotope-tracing experiments with ¹³C-labeled DHA in cell cultures or animal models. Monitor hydroxylation patterns via high-resolution MS and correlate with LOX enzyme activity assays. Contradictory data (e.g., elevated this compound in LOX-deficient models) may indicate non-enzymatic oxidation under oxidative stress .